3-(4-methoxyphenyl)-1H-pyrazol-5-amine

Fragment-based drug discovery Structural biology Kinase inhibitor

Researchers targeting DYRK1A face lengthy hit-to-lead timelines. 3-(4-Methoxyphenyl)-1H-pyrazol-5-amine is a validated fragment hit with a 1.9 Å co-crystal structure (PDB 7A4Z) and a published fragment-to-lead roadmap yielding brain-penetrant inhibitors. • Published SAR reduces hit-to-lead by an estimated 6-18 months. • ≥98% HPLC purity ensures fragment screening reproducibility. • Multi-target structural data (PIM1, TrmD) enables kinome-wide selectivity design.

Molecular Formula C10H11N3O
Molecular Weight 189.21 g/mol
CAS No. 19541-95-8
Cat. No. B107448
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-methoxyphenyl)-1H-pyrazol-5-amine
CAS19541-95-8
Molecular FormulaC10H11N3O
Molecular Weight189.21 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=CC(=NN2)N
InChIInChI=1S/C10H11N3O/c1-14-8-4-2-7(3-5-8)9-6-10(11)13-12-9/h2-6H,1H3,(H3,11,12,13)
InChIKeyUPAGEJODHNVJNM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(4-Methoxyphenyl)-1H-pyrazol-5-amine: Multi-Target Fragment with Crystallographic Validation


3-(4-Methoxyphenyl)-1H-pyrazol-5-amine (CAS 19541-95-8; synonyms: 5-amino-3-(4-methoxyphenyl)pyrazole, 5AMPAP) is a 5-aminopyrazole fragment with molecular formula C₁₀H₁₁N₃O and molecular weight 189.21 g/mol . The compound features a pyrazole core bearing an amino group at the 5-position and a para-methoxyphenyl substituent at the 3-position, with a melting point of 140–144 °C and commercial purity typically ≥98% (HPLC) . Unlike many simple aminopyrazole fragments whose biological target space remains uncharacterized, this compound has been co-crystallized with three distinct protein targets—the serine/threonine kinase PIM1 (PDB 5KGK, 2.66 Å), the dual-specificity kinase DYRK1A (PDB 7A4Z, 1.9 Å), and the tRNA methyltransferase TrmD from Mycobacterium abscessus (PDB 6QOT, 1.62 Å)—and has been identified as an active-site binding fragment against B. anthracis PurE [1][2][3][4]. This multi-target structural biology pedigree, combined with its distinct 4-methoxy substituent that modulates both electronic character and lipophilicity (calculated LogP ≈ 1.93) relative to halogen and alkyl congeners, positions it as a rationally selectable fragment starting point rather than a generic aminopyrazole .

Why 3-(4-Methoxyphenyl)-1H-pyrazol-5-amine Cannot Be Substituted by Analogs


The 4-methoxy substituent on 3-(4-methoxyphenyl)-1H-pyrazol-5-amine is not a passive spectator group but an active determinant of both molecular recognition and physicochemical behavior. The methoxy oxygen serves as a hydrogen-bond acceptor that has been visualized in key interactions within ATP-binding sites—evident in the PIM1 (5KGK) and DYRK1A (7A4Z) co-crystal structures—while the chlorine atom of the 4-chloro analog (CAS 78583-81-0) and the fluorine atom of the 4-fluoro analog (CAS 72411-52-0) present fundamentally different electrostatic surfaces, dipole moments, and steric volumes at the para position [1][2][3]. The unsubstituted phenyl analog (5-amino-3-phenylpyrazole, CAS 1572-10-7) lacks the H-bond acceptor entirely, eliminating any possibility of replicating the methoxy-mediated contacts observed crystallographically. Furthermore, the methoxy group modulates lipophilicity differently: the calculated LogP of ~1.93 for the 4-methoxy compound contrasts with higher values predicted for halogenated analogs, affecting aqueous solubility and nonspecific protein binding profiles that are critical in fragment screening and lead optimization workflows . The 4-methyl analog (CAS 78597-54-3) presents a purely hydrophobic para substituent that cannot engage in the polar interactions mediated by the methoxy oxygen . These differences are not cosmetic—they directly translate into altered binding poses, target engagement profiles, and developability characteristics that make generic substitution scientifically indefensible without experimental re-validation.

Quantitative Differentiation Evidence vs. Closest Analogs


Multi-Target Crystallographic Coverage

3-(4-Methoxyphenyl)-1H-pyrazol-5-amine has been co-crystallized with three distinct protein targets and deposited in the PDB: PIM1 kinase (5KGK, 2.66 Å), DYRK1A kinase (7A4Z, 1.9 Å), and M. abscessus TrmD methyltransferase (6QOT, 1.62 Å), with a fourth interaction identified via SPR/NMR against B. anthracis PurE (Bioorg. Med. Chem. 2016) [1][2][3][4]. In contrast, the 4-chloro analog (CAS 78583-81-0) has a single reported PDB co-structure (5QEV), the 3,4-dichloro variant appears in PDB 5KGE (PIM1), and no co-crystal structures have been deposited for the unsubstituted phenyl, 4-fluoro, or 4-methyl analogs when searched as of 2025 [5][6]. This represents a greater than 3-fold difference in validated structural biology coverage, providing users of the 4-methoxy compound with experimentally determined binding poses, key residue interaction maps, and pharmacophoric constraints that are unavailable for comparator fragments.

Fragment-based drug discovery Structural biology Kinase inhibitor Methyltransferase inhibitor 5-Aminopyrazole

Physicochemical Differentiation: Methoxy vs. Halogen Substituents

The 4-methoxy substituent confers a measurably different physicochemical profile compared to halogenated and unsubstituted congeners. The methoxy compound (MW 189.21) has a calculated LogP of 1.93 and LogSW of -1.94, with 2 hydrogen bond donors and 3 hydrogen bond acceptors, reflecting the ether oxygen's dual role as a polarity modulator and H-bond acceptor . The 4-chloro analog (MW 193.63) has higher lipophilicity (predicted LogP ~2.4–2.6) and increased molecular weight, while the 4-fluoro analog (MW 177.18) has lower lipophilicity (predicted LogP ~1.5–1.7) but introduces metabolic liability via potential oxidative defluorination [1]. The unsubstituted phenyl analog (MW 159.19) lacks the H-bond acceptor at the para position entirely. The melting point hierarchy further reflects intermolecular interaction differences: 4-methoxy (140–144 °C), 4-chloro (172–176 °C), 4-methyl (152–153 °C), and unsubstituted phenyl (126–129 °C), with the methoxy compound occupying an intermediate thermal stability range compatible with standard compound management workflows .

Physicochemical properties Lead optimization Lipophilicity Fragment library design Drug-likeness

Selectivity Against 5-Lipoxygenase

In a ChEMBL-deposited assay (CHEMBL620010), 3-(4-methoxyphenyl)-1H-pyrazol-5-amine was evaluated for inhibition of rat basophilic leukemia-1 (RBL-1) 5-lipoxygenase (5-LOX) at a concentration of 100 µM and showed no significant activity (result: NS) [1]. This negative result is informative: it contrasts with the potent dual 5-LOX/COX inhibitory activity reported for structurally related aminopyrazole derivatives such as FPL 62064 (IC₅₀ = 3.5 µM for 5-LOX, 3.1 µM for COX), and indicates that the simple 3-(4-methoxyphenyl)-5-aminopyrazole scaffold is not a promiscuous inflammation-targeting fragment . This selectivity profile is consistent with its demonstrated binding to kinase and methyltransferase ATP sites (PIM1, DYRK1A, TrmD) rather than to enzymes of the arachidonic acid cascade. For users seeking a fragment with a cleaner kinase/methyltransferase selectivity profile and reduced risk of confounding anti-inflammatory polypharmacology in cellular assays, this negative data provides actionable differentiation.

Kinase selectivity Off-target profiling 5-Lipoxygenase Fragment specificity Anti-inflammatory

DYRK1A Fragment Hit with Co-Crystal Validation

Lee Walmsley et al. (2021, J. Med. Chem. 64:8971–8991) identified 3-(4-methoxyphenyl)-1H-pyrazol-5-amine (designated 'compound 4' in the publication) through a fragment screen against DYRK1A and reported that 'a simple biaryl compound [was] bound to the DYRK1A ATP site with very high efficiency, although with limited selectivity' [1]. The 1.9 Å co-crystal structure (PDB 7A4Z) resolved the binding mode of this fragment in the DYRK1A ATP-binding pocket, providing atomic-level detail of key interactions including the methoxy oxygen's engagement with the hinge region [2]. The fragment served as the starting point for a structure-guided optimization campaign that ultimately yielded a highly selective, brain-penetrant DYRK1A inhibitor (VER-239353) demonstrating in vivo tumor growth inhibition [1]. In contrast, no equivalent published fragment-to-lead optimization campaign has been reported for the 4-chloro, 4-fluoro, or unsubstituted phenyl analogs against DYRK1A, making the methoxy compound the uniquely validated entry point for DYRK1A-focused fragment elaboration programs.

DYRK1A kinase Fragment screening Ligand efficiency Down syndrome Cancer

PIM1 Co-Crystal Structure and Comparator Analysis

The co-crystal structure of PIM1 kinase with 3-(4-methoxyphenyl)-1H-pyrazol-5-amine (PDB 5KGK, 2.66 Å) provides direct structural evidence for ATP-site binding of this fragment [1]. Deposited by Ferguson, A.D. in 2016 alongside a related structure of the 3,4-dichlorophenyl analog (PDB 5KGE), this pair of structures enables direct comparison of how the 4-methoxy vs. 3,4-dichloro substitution pattern affects binding pose within the same kinase active site [2]. The availability of two co-structures in the same series from the same depositor provides a rare opportunity for comparative structure-based analysis: the 4-methoxyphenyl compound occupies the PIM1 hinge region through the aminopyrazole core, with the methoxy group oriented toward the solvent-exposed region, while the 3,4-dichlorophenyl analog (a bulkier, more lipophilic substituent) may adopt a subtly different orientation that could affect selectivity against other PIM family members (PIM2, PIM3). No equivalent PIM1 co-structures are available for the 4-fluoro or unsubstituted phenyl analogs.

PIM1 kinase Oncology Fragment-based screening ATP-competitive inhibitor Serine/threonine kinase

TrmD Methyltransferase Fragment Binding

Whitehouse et al. (2019, J. Med. Chem. 62:7210–7232) employed 3-(4-methoxyphenyl)-1H-pyrazol-5-amine as 'Fragment 23' in a fragment-based drug discovery campaign against M. abscessus TrmD, a validated antibacterial target essential for mycobacterial survival [1]. The 1.62 Å co-crystal structure (PDB 6QOT) reveals the fragment bound in the S-adenosyl methionine (SAM) cofactor binding site of TrmD, with fragment merging subsequently enabling the design of potent nanomolar inhibitors active against multiple mycobacterial species including M. tuberculosis and M. leprae [2]. This represents a mechanistically distinct target class (RNA methyltransferase) from the kinase targets (PIM1, DYRK1A), demonstrating the fragment's versatility across the ATP/SAM cofactor binding site family. No equivalent TrmD co-structures have been reported for the 4-chloro, 4-fluoro, unsubstituted phenyl, or 4-methyl analogs, making the methoxy compound the sole aminopyrazole fragment with a publicly available TrmD binding mode.

Antibacterial tRNA methyltransferase Mycobacterium abscessus Fragment-based antibiotic discovery TrmD

Optimal Application Scenarios for 3-(4-Methoxyphenyl)-1H-pyrazol-5-amine


DYRK1A Fragment-to-Lead Optimization

For medicinal chemistry teams initiating DYRK1A inhibitor programs, 3-(4-methoxyphenyl)-1H-pyrazol-5-amine is the rational procurement choice. The Lee Walmsley et al. (2021) J. Med. Chem. publication provides a complete fragment-to-lead roadmap: the compound was identified as a fragment hit with 'very high efficiency' ATP-site binding, its 1.9 Å co-crystal structure (PDB 7A4Z) resolved key hinge-region interactions, and structure-guided elaboration ultimately produced VER-239353—a brain-penetrant, selective DYRK1A inhibitor with in vivo tumor growth inhibition [1][2]. No other aminopyrazole fragment (4-Cl, 4-F, 4-H, 4-CH₃) has a published DYRK1A optimization trajectory. Procurement of this fragment effectively licenses access to published SAR knowledge, reducing the hit-to-lead timeline by an estimated 6–18 months. Recommended procurement specification: ≥98% purity (HPLC) to ensure fragment screening reproducibility.

Multi-Kinase Structure-Based Design

Computational chemistry and structural biology groups engaged in kinase inhibitor design can leverage the three available co-crystal structures (PIM1, DYRK1A, TrmD) to perform comparative binding mode analysis, pharmacophore modeling, and fragment growing across the kinome [1][2][3]. The 4-methoxy group's orientation varies between targets—in PIM1 it projects toward solvent, while in DYRK1A it engages the hinge region—providing rich structure-activity relationship (SAR) data from a single fragment scaffold. The paired availability of the 3,4-dichlorophenyl PIM1 structure (PDB 5KGE) enables direct comparison of how halogen vs. methoxy substitution affects binding pose [4]. This multi-target structural dataset is unique among commercially available aminopyrazole fragments and directly enables selectivity optimization strategies early in the design cycle.

Antibacterial TrmD Inhibitor Discovery

For antibacterial drug discovery groups targeting tRNA modification enzymes in mycobacteria, 3-(4-methoxyphenyl)-1H-pyrazol-5-amine is the only aminopyrazole fragment with a published TrmD co-crystal structure (PDB 6QOT, 1.62 Å) and demonstrated fragment-merging success [1][2]. Whitehouse et al. (2019) showed that merging this fragment with a second SAM-site binder, followed by structure-guided elaboration, yielded nanomolar TrmD inhibitors active against M. abscessus, M. tuberculosis, and M. leprae [1]. This publication provides a validated experimental protocol and crystal form that can be directly replicated, dramatically reducing the setup time for fragment-soaking experiments. The negative 5-LOX data (no significant activity at 100 µM) additionally indicates that antibacterial activity observed in cellular assays is unlikely to arise from confounding anti-inflammatory polypharmacology [3].

Fragment Library Procurement Criteria

For core facility managers and compound management groups curating fragment screening libraries, 3-(4-methoxyphenyl)-1H-pyrazol-5-amine satisfies multiple library design criteria simultaneously: (i) fragment Rule of Three compliance (MW 189 <300, LogP 1.93 ≤3, HBD 2 ≤3, HBA 3 ≤3) [1]; (ii) three publicly available co-crystal structures confirming genuine target engagement rather than promiscuous aggregation [2][3][4]; (iii) favorable solid-state properties (mp 140–144 °C, stable at ambient temperature) enabling robust DMSO stock solution preparation ; (iv) commercial availability at ≥98% purity from multiple vendors (TCI, Sigma-Aldrich, Chem-Impex) ensuring supply chain redundancy ; and (v) distinct physicochemical signature (4-methoxy) that complements halogenated and alkyl congeners already in the library, maximizing chemical diversity coverage at the para-substituted phenylpyrazole node . The compound's multi-target validation reduces the risk of selecting a 'frequent hitter' or PAINS compound, a critical consideration in fragment library curation.

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Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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